molecular formula C4H11N3S B1301139 4-Isopropyl-3-thiosemicarbazide CAS No. 13431-36-2

4-Isopropyl-3-thiosemicarbazide

Cat. No. B1301139
CAS RN: 13431-36-2
M. Wt: 133.22 g/mol
InChI Key: WMFXGKCDSJXKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Isopropyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which is a chemical compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science. Thiosemicarbazones, in general, are known for their ability to form complexes with metals and for their biological activities.

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives typically involves the reaction of an aldehyde or ketone with thiosemicarbazide. For instance, the compound E-2-(4-isopropylbenzylidene)thiosemicarbazone is synthesized from the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in an ethanol solution . Similarly, other thiosemicarbazone compounds are synthesized through reactions with various aldehydes or ketones, as demonstrated by the synthesis of a novel thiosemicarbazone from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of thiosemicarbazone derivatives is often characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. For example, the crystal structure of E-2-(4-isopropylbenzylidene)thiosemicarbazone was determined to crystallize in the monoclinic space group with specific unit cell parameters . The molecular and crystal structure of another derivative synthesized from 4-isopropoxalyl-1,5-diphenyl-2,3-dihydro-2,3-pyrroledione and thiosemicarbazide was also studied using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thiosemicarbazones can undergo various chemical reactions, forming different compounds under specific conditions. For instance, reactions of 4-phenyl- and 4-(p-tolyl)-thiosemicarbazide with chloroacetone and omega-bromoacetophenone were investigated, leading to the formation of isomeric compounds . Additionally, the reaction of 4-formylantipyrine with thiosemicarbazide produced thiosemicarbazones that were further reacted with K2PdCl4 to produce palladium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazone derivatives are characterized by their spectroscopic data and crystallographic parameters. The IR and NMR spectra provide insights into the functional groups and the electronic environment of the atoms within the molecule. For example, the IR data supported the predominance of the thione form in the solid state of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone . The crystal structures of thiosemicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine revealed intramolecular and intermolecular hydrogen bonding . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules, as seen in the study of a molecule synthesized from benzenesulfonamido and 4-methylphenyl thiosemicarbazide .

Scientific Research Applications

Results

The studies revealed significant nematocidal potential against nematodes of the genus Rhabditis sp. and antibacterial activity against ACCT standard strains. The compounds also displayed low cytotoxicity on two cell lines and exhibited antioxidant activity, which is crucial for combating infections with pathogenic microorganisms .

Application in Chemical Synthesis

Results

Application in Material Science

Results

Application in Agricultural Chemistry

Results

Application in Veterinary Medicine

Results

Application in Analytical Chemistry

Results

Application in Metal Ion Detection

Results

The derivative selectively complexed with Fe3+ among many metal ions. The complex stoichiometry and stability constant were determined by fluorometric measurements, showing a linear range between 0.5 and 5.5 mg/L for Fe3+ detection. The method proved to be simple, cost-effective, and applicable to soil samples, with detection and quantification limits of 0.07 and 0.214 mg/L, respectively .

Application in Tuberculostatic Agents

Results

Three newly obtained compounds confirmed tuberculostatic activity against Mycobacterium tuberculosis. The most active compound showed this effect probably due to the presence of a methoxy group on the benzene nucleus of the thiosemicarbazide residue .

Application in Ion Sensing

Methods of Application

Results: The derivatives have shown potential as selective sensors for metal ions like iron (Fe3+), with applications in environmental monitoring and healthcare .

Application in Biochemistry

Methods of Application

Results: The optimization of chemical reactions and in vitro biological tests confirmed the tuberculostatic activity of the newly obtained compounds against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Application in Coordination Chemistry

Results

These studies have shown that metal complexes exhibit enhanced biological activity compared to the free ligand or metal ion alone. The complexes also play a role in the storage and transport of substances within biological systems .

Safety And Hazards

4-Isopropyl-3-thiosemicarbazide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Thiosemicarbazide derivatives have been clinically developed for a variety of diseases, including tuberculosis, viral infections, malaria, and cancer . Laboratories all over the world are still working on finding new, effective methods of pharmacotherapy .

properties

IUPAC Name

1-amino-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXGKCDSJXKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365215
Record name 4-Isopropyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-3-thiosemicarbazide

CAS RN

13431-36-2
Record name 4-Isopropylthiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOPROPYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropyl-3-thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
4-Isopropyl-3-thiosemicarbazide
Reactant of Route 3
Reactant of Route 3
4-Isopropyl-3-thiosemicarbazide
Reactant of Route 4
4-Isopropyl-3-thiosemicarbazide
Reactant of Route 5
Reactant of Route 5
4-Isopropyl-3-thiosemicarbazide
Reactant of Route 6
4-Isopropyl-3-thiosemicarbazide

Citations

For This Compound
4
Citations
C González-García, MA Mendiola, J Perles… - …, 2017 - pubs.rsc.org
The reactivity of the new potentially tetradentate ligand diacetyl bis(4-isopropyl-3-thiosemicarbazone) (H2L) with zinc(II), copper(II) and nickel(II) nitrates using different amounts of …
Number of citations: 7 pubs.rsc.org
C González-García, A Mata, F Zani… - Journal of inorganic …, 2016 - Elsevier
Four novel ligands derived from 2,3-butanedione have been synthesized, two dissymmetric thiosemicarbazone/3-hydroxy-2-naphthohydrazone ligands, H 2 L 1 (bearing 4-isopropyl-3-…
Number of citations: 32 www.sciencedirect.com
MD Hall, KR Brimacombe, MS Varonka… - Journal of medicinal …, 2011 - ACS Publications
… Compound 11 was prepared by reacting isatin with 4-isopropyl-3-thiosemicarbazide, yield 40%. H NMR (400 MHz, DMSO-d 6 ) δ ppm 12.56 (1 H, s), 11.20 (1 H, s), 8.86 (1 H, d, J = 8.2 …
Number of citations: 124 pubs.acs.org
C Gonzalez-Garcia, C Garcia-Pascual, R Buron… - Polyhedron, 2022 - Elsevier
A new dissymmetric bis(thiosemicarbazone) ligand, H 2 L 2 , containing a 4-(1-naphthyl)-3-thiosemicarbazone branch has been easily prepared and characterized. The reactivity of this …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.